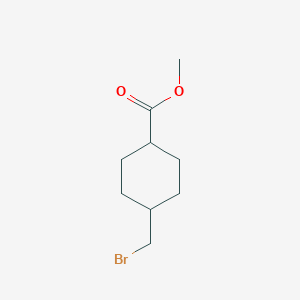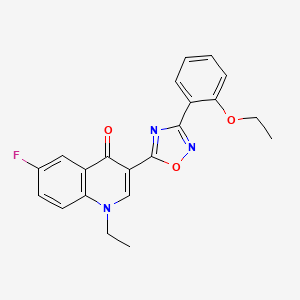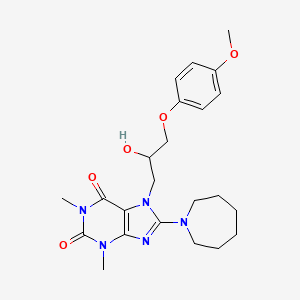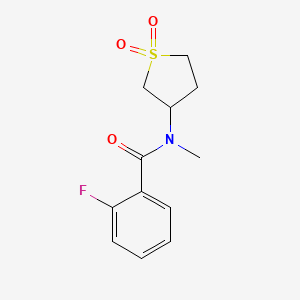
Methyl 4-(bromomethyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(bromomethyl)cyclohexanecarboxylate” is a chemical compound with the CAS Number: 1331776-42-1 . It has a molecular weight of 235.12 and its IUPAC name is methyl 4-(bromomethyl)cyclohexane-1-carboxylate . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(bromomethyl)cyclohexanecarboxylate” is a solid substance . It has a molecular weight of 235.12 g/mol . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Catalysis
- Catalyzed Carbonylation : A study demonstrated that methyl cyclohexanecarboxylate can be obtained in high yields through the carbonylation of cyclohexene in a methanol solution using palladium(II) chloride–triphenylphosphine as the catalyst, exploring variables like palladium concentration, carbon monoxide pressure, and temperature on the rate of carbonylation (H. Yoshida et al., 1976).
Reaction Mechanisms and Kinetics
- Pyrolysis and Combustion : Research on methylcyclohexane pyrolysis and combustion provided insights into combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels, identifying pyrolysis and flame intermediates (Zhandong Wang et al., 2014).
Polymer Science
- Polyester Synthesis : The design, synthesis, and ring-opening polymerization of functional cyclic esters have been explored, including derivatives of e-caprolactone from cyclohexanone derivatives for producing hydrophilic aliphatic polyesters (M. Trollsås et al., 2000).
Organic Synthesis
- Synthesis of Analgesic Compounds : Methyl 1-bromocyclohexane carboxylates have been used to synthesize compounds with analgesic activity, highlighting the importance of this chemical in developing low-toxicity analgesics (Н. Ф. Кириллов et al., 2012).
Medicinal Chemistry
- Anticonvulsant Activity : A study on enaminones derived from cyclohexene derivatives assessed their potential as anticonvulsants, providing insights into the structure-activity correlations for future drug development (K. Scott et al., 1993).
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with several hazard statements including H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective clothing and ensuring good ventilation .
properties
IUPAC Name |
methyl 4-(bromomethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJXDCCSZTVLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)


![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2832757.png)

![N-(2,5-difluorophenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2832759.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2832766.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)